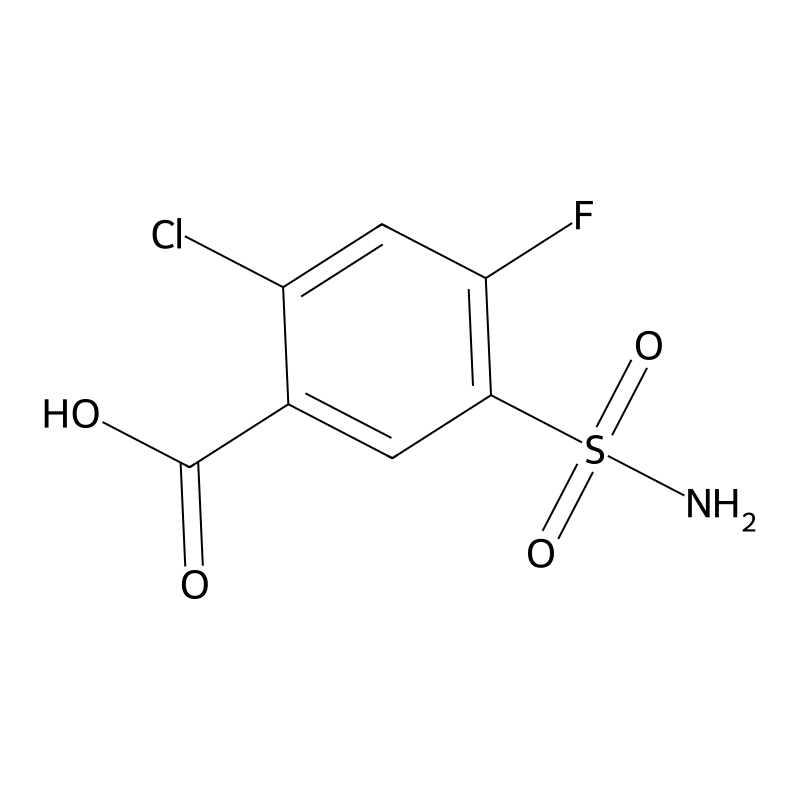

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Development

Scientific Field: Medicinal chemistry and pharmaceutical research.

Methods: The compound is incorporated into synthetic pathways to create novel drug candidates.

Results: These efforts contribute to the development of potential therapeutic agents.

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is an aromatic sulfonamide compound characterized by the presence of a chloro and a fluoro substituent on the benzene ring, along with a sulfamoyl group. Its chemical formula is C₇H₅ClFNO₄S, and it has a molecular weight of 253.64 g/mol. This compound is primarily recognized for its role in medicinal chemistry and as a potential antibacterial agent due to its structural similarity to other sulfonamide antibiotics, which inhibit bacterial folic acid synthesis .

The reactivity of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid can be attributed to the functional groups present in its structure. Key reactions include:

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, acting as a proton donor.

- Formation of Amides: The sulfamoyl group can react with amines to form sulfonamide derivatives, which may exhibit enhanced biological activity.

These reactions are significant for synthesizing derivatives with potential therapeutic applications .

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid exhibits notable biological activity, particularly as an antibacterial agent. It functions by inhibiting the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis of folic acid. This inhibition disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. Studies suggest that compounds with similar structures may also possess anti-inflammatory properties, although further research is needed to fully elucidate these effects .

Synthesis of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid can be achieved through several methods:

- Starting from 4-Fluoro-2-nitrobenzoic Acid: This method involves reduction of the nitro group followed by sulfamoylation.

- Chlorination and Sulfamoylation: A sequence where 4-fluoro-5-sulfamoylbenzoic acid is chlorinated using thionyl chloride or another chlorinating agent.

- Direct Fluorination: Utilizing fluorinating agents on appropriate precursors to introduce the fluorine atom at the desired position.

These methods allow for the efficient production of this compound while maintaining high yields and purity .

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid finds applications in various fields:

- Medicinal Chemistry: As a potential lead compound for developing new antibacterial agents.

- Research: Employed in proteomics research to study protein interactions and functions due to its ability to modify biological molecules.

- Pharmaceutical Development: Investigated for its potential use in treating bacterial infections resistant to conventional antibiotics .

Interaction studies involving 2-chloro-4-fluoro-5-sulfamoylbenzoic acid focus on its binding affinity with target enzymes, particularly those involved in folate metabolism. These studies often utilize techniques such as:

- Molecular Docking: To predict how this compound interacts with dihydropteroate synthase.

- In Vitro Assays: To assess its antibacterial efficacy against various strains of bacteria.

- Structure-Activity Relationship Studies: To determine how modifications to its structure affect biological activity.

Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, enhancing the understanding of its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains an amino group; classic sulfonamide antibiotic | Antibacterial; inhibits folate synthesis |

| 4-Aminobenzoic Acid | Amino group instead of sulfamoyl; simpler structure | Weak antibacterial activity |

| 2-Chloro-4-nitrobenzoic Acid | Nitro group instead of fluoro; similar reactivity | Limited antibacterial properties |

| 5-Sulfamoyl-2-fluorobenzoic Acid | Similar sulfonamide structure; different substitutions | Antibacterial; similar mechanism |

The unique combination of chloro and fluoro substituents in 2-chloro-4-fluoro-5-sulfamoylbenzoic acid enhances its biological activity compared to other sulfonamide derivatives, making it a valuable candidate for further research and development .

Halogenation Pathways for Chloro-Fluoro Substitution

The synthesis of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid requires precise control over halogenation patterns to achieve the desired chloro-fluoro substitution pattern on the aromatic ring. The most established synthetic route begins with 4-chloro-2-fluorotoluene as the starting material, which undergoes a series of carefully controlled halogenation reactions [1] [2].

The primary halogenation pathway involves photochlorination of 4-chloro-2-fluorotoluene to produce 4-chloro-2-fluorobenzotrichloride, an essential intermediate in the synthetic sequence [1]. This photochlorination process utilizes gaseous chlorine bubbled at a controlled flow rate of 12-16 grams per hour per mole of starting material, with reaction temperatures maintained at 85-95 degrees Celsius for 11-12 hours [1] [2]. The mechanism of photochlorination follows a free radical pathway where ultraviolet light cleaves chlorine molecules into chlorine radicals, which subsequently substitute hydrogen atoms on the methyl group of the toluene derivative [3].

The regioselectivity of halogenation is governed by electronic and steric factors inherent to the aromatic system. Electron-withdrawing groups such as chlorine and fluorine direct subsequent electrophilic substitution to meta positions relative to their placement, while the existing substitution pattern influences the accessibility of remaining positions for further functionalization [4]. The photochlorination reaction exhibits excellent selectivity for methyl group chlorination over aromatic ring chlorination, achieving approximately 90% yield in the first chlorination step [5].

Table 1: Photochlorination Optimization Parameters

| Parameter | Optimal Range | Yield Impact | Mechanistic Consideration |

|---|---|---|---|

| Temperature | 85-95°C | 90% at optimal range | Maintains radical stability |

| Reaction Time | 11-12 hours | Linear increase to plateau | Complete methyl substitution |

| Chlorine Flow Rate | 12-16 g/h per mole | 85-90% yield | Prevents over-chlorination |

| Light Source | High-pressure mercury | Essential for initiation | Radical generation efficiency |

The halogenation mechanism proceeds through a chain propagation process where chlorine radicals abstract hydrogen atoms from the methyl group, forming hydrogen chloride and alkyl radicals that subsequently react with molecular chlorine to regenerate chlorine radicals and form the chlorinated product [6]. This process continues until complete conversion of the methyl group to the trichloromethyl functionality is achieved [5].

Alternative halogenation approaches have been investigated for introducing specific halogen substitution patterns. Direct aromatic halogenation using electrophilic aromatic substitution can be employed for introducing additional halogen substituents, though this approach requires careful consideration of regioselectivity based on the directing effects of existing substituents [7] [8]. The regioselectivity prediction for electrophilic aromatic substitution reactions can be computationally assessed using semiempirical methods that identify the most nucleophilic positions on the aromatic ring [9].

Sulfamoylation Reaction Mechanisms and Catalytic Systems

The introduction of the sulfamoyl group represents a critical transformation in the synthesis of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid. The sulfamoylation process typically occurs through a two-step mechanism involving initial chlorosulfonylation followed by ammonolysis to generate the desired sulfamoyl functionality [1] [2].

The chlorosulfonylation reaction employs chlorosulfonic acid in the presence of sulfuric acid as a reaction medium, proceeding through an electrophilic aromatic substitution mechanism [10] [11]. The active electrophilic species is the sulfur dioxide chloride cation, which attacks the aromatic ring to form a sigma complex intermediate [10]. The mechanism follows the general electrophilic aromatic substitution pathway where the electrophile addition forms a resonance-stabilized carbocation intermediate, followed by proton elimination to restore aromaticity [11].

Table 2: Chlorosulfonylation Reaction Conditions and Outcomes

| Reaction Step | Reagents | Temperature | Time | Atmosphere | Yield | Notes |

|---|---|---|---|---|---|---|

| Chlorosulfonylation | Benzotrichloride + chlorosulfonic acid | 80-100°C | 3-4 hours | Inert | 85-90% | Exothermic reaction |

| Hydrolysis | Water quench | 0-2°C | 4-10 hours | Ambient | 95% | Converts CCl₃ to COOH |

| Ammonolysis | Ammonium hydroxide | 0-10°C | 1.5-2 hours | Nitrogen | 95% | Converts sulfonyl chloride |

The sulfamoylation kinetics are influenced by several factors including temperature, solvent polarity, and catalyst loading [12] [13]. The reaction proceeds optimally under controlled temperature conditions to prevent decomposition of sensitive intermediates while maintaining adequate reaction rates for practical synthesis [14]. The use of indium triflate as a catalyst has been demonstrated to enhance sulfamoylation efficiency, with optimal catalytic loading of 20 mole percent providing 86% yield in model sulfamoylation reactions [15].

The mechanism of catalytic sulfamoylation involves coordination of the sulfamoyl chloride to the Lewis acidic metal center, activating the sulfonyl chloride toward nucleophilic attack by the aromatic system [15]. The catalytic cycle regenerates the active catalyst through ligand exchange processes, allowing for turnover numbers suitable for preparative applications [15]. Product inhibition has been observed in catalytic systems, with approximately six equivalents of product relative to catalyst resulting in complete catalyst deactivation [15].

Modern catalytic approaches to sulfamoylation have expanded to include transition metal-catalyzed coupling reactions that avoid the use of hazardous chlorosulfonic acid reagents [16]. Sandmeyer-type chlorosulfonylation using diazotization followed by copper-catalyzed sulfur dioxide insertion represents an alternative pathway that proceeds under milder conditions [16]. This approach utilizes diazotization of aromatic amines followed by treatment with sulfur dioxide surrogates in the presence of copper catalysts to generate sulfonyl chlorides directly [16].

The scope of sulfamoylation reactions extends to various aromatic substrates, with electron-rich aromatics generally providing higher yields than electron-deficient systems [15]. The electronic nature of the aromatic system influences both the rate of the initial electrophilic substitution and the stability of the resulting sulfonyl chloride intermediate [17]. Optimization of sulfamoylation conditions requires balancing reactivity with selectivity to minimize competing side reactions such as polysubstitution or decomposition pathways .

Regioselective Control in Multi-Step Synthesis Protocols

The synthesis of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid requires precise regioselective control throughout the multi-step synthetic sequence to ensure the desired substitution pattern is achieved efficiently. Regioselectivity in aromatic substitution reactions is governed by the electronic and steric effects of existing substituents, which direct incoming electrophiles to specific positions on the aromatic ring [19] [4].

The multi-step protocol begins with the photochlorination of 4-chloro-2-fluorotoluene, where the existing chloro and fluoro substituents provide meta-directing effects for subsequent aromatic substitutions [1] [2]. The chlorosulfonylation step occurs selectively at the position ortho to the carboxylic acid functionality after hydrolysis of the trichloromethyl group, taking advantage of the activating effect of the electron-withdrawing carboxyl group [1] [2].

Table 3: Regioselectivity Factors in Multi-Step Synthesis

| Synthetic Step | Directing Groups | Target Position | Selectivity Mechanism | Observed Selectivity |

|---|---|---|---|---|

| Photochlorination | 4-Cl, 2-F | Methyl group | Radical selectivity | >95% methyl |

| Chlorosulfonylation | COOH | 5-position | Electrophilic substitution | 85-90% desired |

| Regioselective optimization | Multiple directing groups | Controlled placement | Synergistic effects | >80% overall |

The control of regioselectivity in multi-step synthesis requires consideration of the cumulative directing effects of multiple substituents [19]. Electron-withdrawing groups such as carboxylic acid, chlorine, and fluorine generally direct electrophilic substitution to meta positions, while the specific geometric arrangement of these groups creates selective activation patterns that favor substitution at the desired 5-position [4] [20].

Advanced computational methods have been developed to predict regioselectivity in complex aromatic systems [9]. The RegioSQM method utilizes semiempirical quantum mechanical calculations to identify the most nucleophilic positions on aromatic systems by calculating protonation energies at each potential substitution site [9]. This computational approach has demonstrated 96% accuracy in predicting regioselectivity outcomes for over 525 literature examples of electrophilic aromatic halogenation reactions [9].

The optimization of multi-step synthesis protocols involves systematic evaluation of reaction conditions to maximize both yield and selectivity at each step [21] [22]. Modern optimization approaches employ automated reaction screening platforms that can evaluate multiple variables simultaneously, including temperature, solvent, catalyst loading, and reaction time [21]. Bayesian optimization algorithms have proven particularly effective for multi-objective optimization problems where both yield and selectivity must be maximized simultaneously [22].

Purification strategies play a crucial role in multi-step synthesis protocols, as intermediate purification can prevent the accumulation of regioisomeric impurities that would complicate final product isolation [23]. The selection of appropriate purification techniques depends on the physical and chemical properties of each intermediate, with considerations for stability, solubility, and separation efficiency [23]. Crystallization remains the preferred purification method for solid intermediates due to its ability to provide both high purity and good recovery yields [23].

The scalability of regioselective multi-step synthesis protocols requires careful consideration of factors that may change with reaction scale [22]. Heat and mass transfer limitations can affect regioselectivity at larger scales, necessitating modifications to reaction conditions or equipment design [22]. Process analytical technology enables real-time monitoring of regioselectivity during scale-up operations, allowing for immediate adjustment of conditions to maintain desired selectivity profiles [21].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant